molecular formula C19H18N4O B2876056 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 1448140-01-9

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No. B2876056
CAS RN: 1448140-01-9
M. Wt: 318.38
InChI Key: WLJJUBOTBFQFAC-VOTSOKGWSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and belongs to the class of pyrazole-based small molecules. In recent years, PAC-1 has been extensively studied for its anticancer properties, and it has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial Activities

Research on cinnamamide derivatives, including compounds structurally related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, has shown significant antimicrobial potential. For instance, chlorosubstituted imidazolyl cinnamamide displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, highlighting the potential of such compounds in developing new antimicrobial agents Padmavathi et al., 2011.

Anticancer Properties

Studies have also explored the anticancer applications of pyrazole derivatives. A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines, including MCF-7, NCI-H460, HeLa, and a normal cell line (HEK-293T). Among these, one compound showed superior cytotoxicity, indicating the potential of pyrazole derivatives as anticancer agents Alam et al., 2016.

Antioxidant Activity

Another avenue of research has focused on the antioxidant activity of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides. These compounds, prepared from pyridinylcarbamoylmethyl cinnamamide, were evaluated for their antioxidant properties, with methoxy-substituted pyrazolyl pyridines showing significant activity. This suggests a role for such compounds in the development of new antioxidant therapies Gudi et al., 2017.

Fungicidal and Insecticidal Uses

Cinnamamide derivatives have also been assessed for their fungicidal and insecticidal activities. Novel cinnamamide derivatives exhibited promising activity against plant pathogens and showed moderate nematicidal activities. This research points to the agricultural applications of cinnamamide derivatives in controlling plant diseases and pests Xiao et al., 2011.

Coordination Chemistry and Biological Sensing

Pyrazolyl derivatives, including those related to the core structure of this compound, have been utilized in coordination chemistry to develop luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions Halcrow, 2005.

properties

IUPAC Name

(E)-3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-12,14H,13,15H2,(H,21,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJJUBOTBFQFAC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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